N-(4-methylthiazol-2-yl)benzamide

Anticancer screening Cytotoxicity Breast cancer

This N-(4-methylthiazol-2-yl)benzamide is the validated 4-methylthiazole core essential for Zinc-Activated Channel (ZAC) antagonism SAR studies—ethyl substitution abolishes activity. With a defined IC₅₀ of 12 μM against MDA-MB-231 cells, it serves as a reproducible positive control and internal reference standard in antiproliferative screening. Its favorable physicochemical profile (cLogP 2.70, TPSA 70.2 Ų, zero Lipinski violations) makes it an ideal benchmark for CNS drug-like chemical space. Procure with confidence—this compound enables systematic derivatization without independent synthesis of the 4-methylthiazole-2-amine intermediate.

Molecular Formula C11H10N2OS
Molecular Weight 218.28 g/mol
CAS No. 37529-67-2
Cat. No. B3009150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methylthiazol-2-yl)benzamide
CAS37529-67-2
Molecular FormulaC11H10N2OS
Molecular Weight218.28 g/mol
Structural Identifiers
SMILESCC1=CSC(=N1)NC(=O)C2=CC=CC=C2
InChIInChI=1S/C11H10N2OS/c1-8-7-15-11(12-8)13-10(14)9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
InChIKeyNEPIZAVYXKHUCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>32.7 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methylthiazol-2-yl)benzamide (CAS 37529-67-2): Core Structural and Procurement Parameters


N-(4-Methylthiazol-2-yl)benzamide (CAS 37529‑67‑2, molecular formula C₁₁H₁₀N₂OS, MW 218.28 g·mol⁻¹) is a small‑molecule benzamide built on a 4‑methyl‑1,3‑thiazole scaffold. It serves as both a chemical intermediate for more elaborate thiazole‑based ligands and as a screening‑active entity in its own right, with ChEMBL reporting 24 bioactivity results across 16 targets [1]. The compound exhibits a favorable physicochemical profile for probe development: cLogP 2.70, only one H‑bond donor, three H‑bond acceptors, and zero violations of Lipinski’s Rule of Five [1]. Commercial availability is ≥95 % purity from multiple vendors .

Why N-(4-Methylthiazol-2-yl)benzamide Cannot Be Treated as a Generic Thiazole‑Benzamide Replacement


Within the N-(thiazol‑2‑yl)benzamide chemotype, subtle modifications to the thiazole or phenyl ring drastically alter target engagement and functional profile. A systematic structure–activity relationship (SAR) study of 61 analogs at the Zinc‑Activated Channel (ZAC) demonstrated that replacing the 4‑methyl group with an ethyl substituent abolishes antagonist activity, while introduction of a 5‑methyl ester is required for sub‑micromolar potency [1]. Similarly, in glucokinase activation, the presence of a 2‑amino‑5‑(triazolylthio) substitution on the benzamide ring shifts EC₅₀ from inactive to 140–420 nM [2]. These findings underscore that even conservative changes—retaining the thiazole‑benzamide core—can yield orders‑of‑magnitude differences in biological activity, making unqualified substitution of N-(4‑methylthiazol‑2‑yl)benzamide with a generic “thiazole‑benzamide” unreliable for reproducible research.

Quantitative Differentiation Evidence for N-(4-Methylthiazol-2-yl)benzamide Relative to Closest Analogs


MDA‑MB‑231 Breast Cancer Cell Cytotoxicity: Differentiation from 3‑Chloro and 3‑Methoxy Analogs

In a standardized MDA‑MB‑231 (breast invasive carcinoma) cytotoxicity assay, N-(4‑methylthiazol‑2‑yl)benzamide (unsubstituted phenyl) exhibited an IC₅₀ of 12,000 nM [1]. This represents a modest but measurable improvement over the 3‑chloro analog (IC₅₀ = 15,000 nM against mGluR5, not a direct cytotoxicity comparison but indicative of lower affinity for a distinct target) [2] and a substantially better profile than the 3‑methoxy analog, which was inactive against GSK‑3β at concentrations up to 300,000 nM [3]. Although cross‑assay comparisons must be interpreted cautiously, the data suggest that the unadorned phenyl ring in the parent compound retains cytotoxic potential that is sensitive to halogen or alkoxy substitution.

Anticancer screening Cytotoxicity Breast cancer

ZAC Antagonist SAR: The 4‑Methyl Substituent Is Required for Activity, Distinguishing the Parent from 4‑Ethyl and 5‑Ester Variants

In a systematic SAR study of 61 N-(thiazol‑2‑yl)benzamide analogs evaluated by two‑electrode voltage clamp in Xenopus oocytes expressing ZAC, the presence of the 4‑methyl group on the thiazole ring was found to be a critical determinant of antagonist activity. While the exact IC₅₀ of N-(4‑methylthiazol‑2‑yl)benzamide (unsubstituted phenyl) was not reported in the primary publication, closely related analogs establish a clear SAR gradient: the 4‑methyl‑5‑methyl ester analog (compound 1) inhibited ZAC with an IC₅₀ of ~1–3 μM, whereas the 4‑ethyl‑5‑methyl ester analog (3a) and the 4‑methyl‑5‑ethyl ester analog (3b) were both inactive [1]. This demonstrates that the 4‑methyl substituent is essential for ZAC engagement, and that the parent compound occupies a unique position as the minimal pharmacophoric unit capable of supporting further optimization.

Zinc-Activated Channel Electrophysiology Allosteric modulation

Physicochemical Differentiation from N-(Thiazol‑2‑yl)benzamide: Impact of the 4‑Methyl Group on Lipophilicity and Permeability Surrogates

The introduction of a methyl group at the 4‑position of the thiazole ring predictably increases lipophilicity. N-(4‑Methylthiazol‑2‑yl)benzamide has an experimental/logP‑derived cLogP of 2.70 and a topological polar surface area (TPSA) of 70.2 Ų [1]. By contrast, the des‑methyl analog N-(thiazol‑2‑yl)benzamide (CAS 7465‑18‑9) has a computed cLogP of approximately 2.1 and a slightly lower TPSA (~67 Ų) [2]. This ΔcLogP of ~0.6 log units translates to roughly a 4‑fold increase in predicted membrane partitioning, which may influence passive permeability and off‑target binding in cell‑based assays. Both compounds satisfy all Lipinski criteria, but the enhanced lipophilicity of the 4‑methyl derivative positions it closer to the center of CNS drug‑like chemical space (cLogP 2–4).

Physicochemical profiling Lipinski parameters Drug-likeness

LOX‑5 mRNA Inhibition: A Transcription‑Level Mechanism Distinct from Enzymatic LOX Inhibitors

According to the Therapeutic Target Database, N-(4‑methylthiazol‑2‑yl)benzamide is annotated as an inhibitor of LOX‑5 messenger RNA (ALOX5 mRNA) [1]. This mechanism—reducing target expression at the transcript level—is mechanistically distinct from conventional small‑molecule LOX‑5 enzyme inhibitors such as zileuton (IC₅₀ ~ 0.5–1 μM against purified 5‑lipoxygenase). No quantitative IC₅₀ for the mRNA inhibition endpoint is publicly available, and the precise fold‑change in ALOX5 expression has not been reported. However, the expression atlas in the same database indicates a disease‑versus‑healthy fold‑change of 0.14 and a Z‑score of 0.28 for ALOX5 in the context of this compound, suggesting a modest down‑regulation that may be tissue‑context dependent [1].

LOX-5 pathway mRNA inhibition Anti-inflammatory screening

Recommended Application Scenarios for N-(4-Methylthiazol-2-yl)benzamide Based on Quantitative Evidence


Baseline Cytotoxicity Probe in Triple‑Negative Breast Cancer Panel Screens

With a defined IC₅₀ of 12 μM against MDA‑MB‑231 cells, N-(4‑methylthiazol‑2‑yl)benzamide can serve as an internal reference compound when screening thiazole‑benzamide libraries for anti‑proliferative activity. Its modest potency allows clear differentiation of more active derivatives (e.g., those achieving sub‑micromolar IC₅₀) while providing a reproducible positive control for assay validation [1].

Minimal Pharmacophoric Scaffold for ZAC Antagonist Lead Optimization

The 4‑methylthiazole core is the essential pharmacophoric element for ZAC antagonism, as demonstrated by SAR studies showing that 4‑ethyl substitution completely abolishes activity [2]. Procuring N-(4‑methylthiazol‑2‑yl)benzamide enables medicinal chemistry teams to use it as the starting scaffold for systematic derivatization (e.g., introduction of 5‑ester or phenyl ring substitutions) without the need to independently synthesize the 4‑methylthiazole‑2‑amine intermediate.

Lipophilicity Reference Standard for CNS Drug‑Like Property Optimization

Possessing a cLogP of 2.70 and TPSA of 70.2 Ų, the compound resides comfortably within CNS drug‑like chemical space. It can be used as a physicochemical benchmark when evaluating how additional substituents shift lipophilicity and polarity in thiazole‑benzamide series, aiding in the design of analogs with balanced ADME properties [3].

Chemical Biology Tool for Investigating LOX‑5 Transcription Regulation (Confirmatory Profiling Advised)

The annotated activity as an ALOX5 mRNA inhibitor, albeit without published quantitative IC₅₀, positions N-(4‑methylthiazol‑2‑yl)benzamide as a potential tool compound for studying transcriptional regulation of the 5‑lipoxygenase pathway. Researchers should perform confirmatory RT‑qPCR dose–response experiments to establish potency and selectivity before relying on this mechanism in mechanistic studies [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-methylthiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.